molecular formula C24H29N3O2 B5891773 1-[(3-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide

1-[(3-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B5891773
M. Wt: 391.5 g/mol
InChI Key: YPXGGQWDAHKEOB-UHFFFAOYSA-N
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Description

1-[(3-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolidinone moiety, and a substituted phenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrrolidinone group, and the attachment of the substituted phenyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrrolidinone Group: This step may involve the use of reagents such as pyrrolidinone derivatives and suitable catalysts.

    Attachment of Substituted Phenyl Group: This can be done through substitution reactions using reagents like substituted benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Halogenated compounds and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Medicine: This compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide: can be compared with other piperidine or pyrrolidinone derivatives.

    Similar Compounds: Examples include other piperidine carboxamides or pyrrolidinone-substituted compounds.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-18-4-2-5-19(16-18)17-26-14-11-20(12-15-26)24(29)25-21-7-9-22(10-8-21)27-13-3-6-23(27)28/h2,4-5,7-10,16,20H,3,6,11-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGGQWDAHKEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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